
2,3-Bis(isopropylthio)quinolin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(isopropylthio)quinolin-7-amine is a quinoline derivative with the molecular formula C15H20N2S2. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features two isopropylthio groups attached to the quinoline ring, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Friedländer synthesis, which involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclization under acidic conditions . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic systems to enhance yield and selectivity. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(isopropylthio)quinolin-7-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the isopropylthio groups can be oxidized to sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: The isopropylthio groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Quinoline derivatives with different substituents at the 2 and 3 positions.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(isopropylthio)quinolin-7-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2,3-Bis(isopropylthio)quinolin-7-amine is not fully understood, but it is believed to interact with various molecular targets due to its quinoline core. Quinoline derivatives are known to inhibit enzymes and interfere with DNA synthesis, which may contribute to their biological activities . The isopropylthio groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
2,3-Dimethylquinoline: Similar structure but with methyl groups instead of isopropylthio groups.
2,3-Diphenylquinoline: Features phenyl groups, which may alter its chemical and biological properties.
Uniqueness
2,3-Bis(isopropylthio)quinolin-7-amine is unique due to the presence of isopropylthio groups, which can significantly impact its reactivity and biological activity compared to other quinoline derivatives. These groups may enhance its lipophilicity and ability to interact with biological membranes, making it a promising candidate for further research .
Eigenschaften
CAS-Nummer |
118210-51-8 |
|---|---|
Molekularformel |
C15H20N2S2 |
Molekulargewicht |
292.5 g/mol |
IUPAC-Name |
2,3-bis(propan-2-ylsulfanyl)quinolin-7-amine |
InChI |
InChI=1S/C15H20N2S2/c1-9(2)18-14-7-11-5-6-12(16)8-13(11)17-15(14)19-10(3)4/h5-10H,16H2,1-4H3 |
InChI-Schlüssel |
WPIHYVFNAOGILO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)SC1=C(N=C2C=C(C=CC2=C1)N)SC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



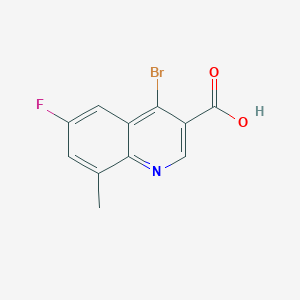
![tert-Butyl 7-(2-hydroxyethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11839466.png)
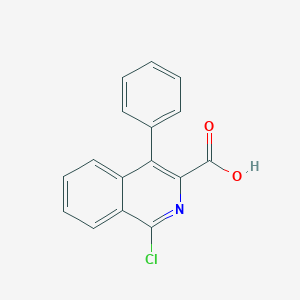
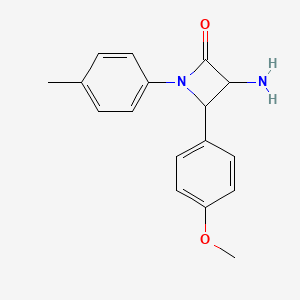
![(R)-1-(6-Chloro-1-((S)-1,1,1-trifluoropropan-2-yl)-1H-imidazo[4,5-c]pyridin-2-yl)ethanol](/img/structure/B11839500.png)
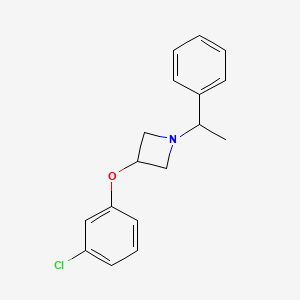
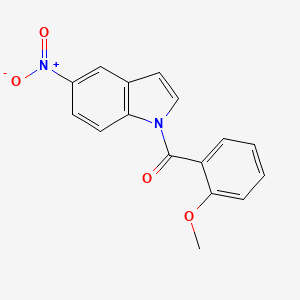



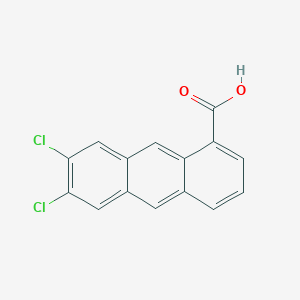
![4-Methyl-2-oxo-3-[(E)-phenyldiazenyl]-2H-1-benzopyran-8-carbaldehyde](/img/structure/B11839551.png)

